N-(Cyclohexylmethyl)-4-fluoro-2-(trifluoromethyl)aniline
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Overview
Description
N-(Cyclohexylmethyl)-4-fluoro-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It features a cyclohexylmethyl group attached to the nitrogen atom of an aniline ring, which is substituted with a fluorine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-4-fluoro-2-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoro-2-(trifluoromethyl)aniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-4-fluoro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or partially reduced aniline derivatives.
Substitution: Halogenated or other substituted aniline derivatives.
Scientific Research Applications
N-(Cyclohexylmethyl)-4-fluoro-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs with specific target interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-4-fluoro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohexylmethyl)-4-fluoroaniline
- N-(Cyclohexylmethyl)-2-(trifluoromethyl)aniline
- N-(Cyclohexylmethyl)-4-chloro-2-(trifluoromethyl)aniline
Uniqueness
N-(Cyclohexylmethyl)-4-fluoro-2-(trifluoromethyl)aniline is unique due to the combination of the cyclohexylmethyl group with both fluorine and trifluoromethyl substituents on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-fluoro-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4N/c15-11-6-7-13(12(8-11)14(16,17)18)19-9-10-4-2-1-3-5-10/h6-8,10,19H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQYYDZBNJXWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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